molecular formula C17H22O2 B12302996 Atractylochromene

Atractylochromene

Cat. No.: B12302996
M. Wt: 258.35 g/mol
InChI Key: OBBCGWKGCBJQIW-UHFFFAOYSA-N
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Description

Atractylochromene is a naturally occurring compound isolated from the rhizomes of Atractylodes macrocephala, a plant belonging to the Asteraceae family. It is known for its potential therapeutic properties, particularly as an inhibitor of the Wnt/β-catenin signaling pathway, which is implicated in various cancers, including colorectal cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Atractylochromene can be synthesized through activity-guided purification from the rhizomes of Atractylodes macrocephala. The structure of this compound is identified as 2,8-dimethyl-6-hydroxy-2-(4-methyl-3-pentenyl)-2H-chromene . The synthetic process involves the extraction of the active compound using solvents followed by purification techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources. The rhizomes are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using techniques like column chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Atractylochromene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound, which can have different biological activities .

Mechanism of Action

Atractylochromene exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. It down-regulates the nuclear level of β-catenin through the suppression of galectin-3 mediated nuclear translocation of β-catenin in colon cancer cells. This inhibition leads to reduced cancer cell proliferation and increased apoptosis .

Properties

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

2,8-dimethyl-2-(4-methylpent-3-enyl)chromen-6-ol

InChI

InChI=1S/C17H22O2/c1-12(2)6-5-8-17(4)9-7-14-11-15(18)10-13(3)16(14)19-17/h6-7,9-11,18H,5,8H2,1-4H3

InChI Key

OBBCGWKGCBJQIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(C=C2)(C)CCC=C(C)C)O

Origin of Product

United States

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